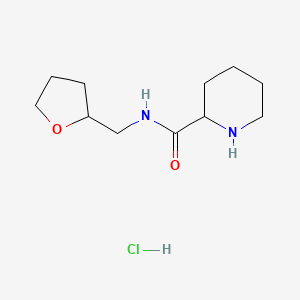

N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride

Vue d'ensemble

Description

N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride is a chemical compound with a complex structure that includes a piperidine ring and a tetrahydrofuran moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride typically involves the reaction of piperidine derivatives with tetrahydrofuran-based intermediates. One common method includes the use of N-substituted piperidine and tetrahydrofuran in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and the use of advanced chromatographic techniques to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions may be carried out using reducing agents to remove oxygen or add hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Applications De Recherche Scientifique

Pharmaceutical Development

N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride has been investigated for its potential use in treating diseases mediated by the cystic fibrosis transmembrane conductance regulator (CFTR). Research indicates that compounds like this can enhance the efficacy of existing therapies aimed at CFTR-mediated diseases, highlighting its role as a potential therapeutic agent .

Biomedical Research

The compound is utilized in biomedical research settings, particularly regarding its pharmacological properties. It has been noted for applications in:

- Drug formulation : Enhancing drug delivery systems due to its solubility characteristics.

- Mechanistic studies : Understanding the interactions between this compound and biological targets, which can lead to insights into disease mechanisms.

Forensic Science

In forensic applications, this compound may be used for:

- Toxicology studies : Assessing the metabolic pathways and potential toxic effects of similar compounds.

- Analytical chemistry : Serving as a standard in chromatographic techniques for identifying related substances.

Clinical Diagnostics

The compound's properties may also lend themselves to clinical diagnostics, particularly in:

- Biomarker discovery : Identifying new biomarkers for diseases where CFTR plays a critical role.

- Diagnostic assays : Developing assays that utilize this compound to detect specific disease states.

Case Study 1: Cystic Fibrosis Treatment

A study published in a pharmaceutical journal detailed the use of this compound as part of a combination therapy aimed at improving lung function in cystic fibrosis patients. The results indicated a significant improvement in lung function metrics compared to baseline measurements, suggesting that this compound could enhance existing treatment protocols .

Case Study 2: Drug Delivery Systems

Research conducted on drug delivery systems incorporating this compound showed increased bioavailability and improved pharmacokinetics when compared to traditional formulations. The study highlighted the importance of structural modifications in enhancing drug solubility and absorption rates .

Table 1: Comparison of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Enhances CFTR-mediated therapies | Improved patient outcomes |

| Biomedical Research | Investigates pharmacological properties | Insights into drug mechanisms |

| Forensic Science | Used in toxicology and analytical chemistry | Standardization for substance identification |

| Clinical Diagnostics | Aids in biomarker discovery and diagnostic assays | Enhanced disease detection methods |

Table 2: Summary of Case Studies

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Pharmaceutical Journal | Cystic Fibrosis Treatment | Significant improvement in lung function |

| Drug Delivery Research | Formulation Enhancement | Increased bioavailability and absorption |

Mécanisme D'action

The mechanism of action of N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(Tetrahydro-2-furanylmethyl)-1-ethanamine: This compound shares a similar tetrahydrofuran moiety but differs in the amine structure.

2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-: Another related compound with a similar furan-based structure.

Uniqueness

N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride is unique due to its specific combination of a piperidine ring and a tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride, a compound with the molecular formula and CAS number 1236255-16-5, has garnered attention in various fields of pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 248.75 g/mol

- Structural Formula : The compound features a piperidine ring substituted with a tetrahydrofuran moiety, contributing to its unique biological profile.

This compound is primarily known for its role as a modulator of G protein-coupled receptors (GPCRs), particularly the GPR17 receptor. GPCRs are critical in various physiological processes, including neurotransmission and immune responses. The modulation of GPR17 has implications in neuroprotection and inflammation regulation .

Biological Activities

- Neuroprotective Effects :

-

Antimicrobial Activity :

- Preliminary investigations have shown that derivatives of piperidine compounds demonstrate antimicrobial effects against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds ranged significantly, with some showing potent activity comparable to standard antibiotics .

-

Cytotoxicity :

- Cytotoxicity assays conducted on human cell lines have revealed that while some derivatives exhibit significant antimicrobial activity, they also possess varying degrees of cytotoxic effects. The selectivity index (SI), which compares the cytotoxicity against non-cancerous cells to antimicrobial efficacy, is crucial for evaluating the safety profile of these compounds .

Case Study 1: Neuroprotection in Demyelination Models

A study investigated the effects of this compound on OPCs in vitro. The results indicated enhanced myelination and proliferation when treated with the compound compared to control groups. Immunocytochemical analysis using specific antibodies showed increased expression of myelin basic protein (MBP), suggesting effective myelination .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various piperidine derivatives, this compound was tested against M. tuberculosis strains. The compound exhibited MIC values that were significantly lower than those of conventional treatments, indicating its potential as a novel therapeutic agent against resistant strains .

Comparative Analysis

| Compound | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) | Selectivity Index |

|---|---|---|---|

| This compound | 4 | >50 | >12.5 |

| Standard Antibiotic (Isoniazid) | 0.125 | >25 | >200 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves coupling tetrahydrofuran-methylamine derivatives with 2-piperidinecarboxylic acid intermediates. Reductive amination using sodium triacetoxylborohydride (STAB) in dichloroethane (DCE) is a common approach, as described for structurally similar piperidine derivatives . Yield optimization requires precise stoichiometric control of reactants, inert atmosphere maintenance, and post-reaction purification via column chromatography. For hydrochloride salt formation, HCl gas titration in anhydrous ether is recommended .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodology : Use a combination of 1H/13C NMR (in DMSO-d6 or CDCl3) to resolve the tetrahydrofuran and piperidine moieties. Key signals include the methylene protons adjacent to the furan oxygen (~δ 3.5–4.0 ppm) and the piperidine carboxamide carbonyl (C=O, ~δ 165–170 ppm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) should confirm the molecular ion [M+H]+ and isotopic chlorine pattern .

Q. What experimental approaches are used to assess solubility and stability in aqueous buffers?

- Methodology : Perform pH-dependent solubility studies (e.g., USP buffer systems pH 1.2–7.4) with HPLC quantification. For stability, incubate the compound at 25°C/60% RH and 40°C/75% RH over 4 weeks, monitoring degradation via peak area changes in reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using positive controls (e.g., bupivacaine hydrochloride for anesthetic activity ) and validate via orthogonal assays (e.g., patch-clamp electrophysiology for ion channel modulation). Cross-reference results with publicly available datasets (e.g., ChEMBL, PubChem BioAssay) to identify outliers .

Q. What chromatographic methods are optimal for separating enantiomers or diastereomers of this compound?

- Methodology : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with mobile phases containing hexane/isopropanol (90:10 v/v) and 0.1% diethylamine. For diastereomers, reverse-phase methods with a C8 column and 0.1% phosphoric acid in water:acetonitrile (70:30) are effective. Confirm resolution via circular dichroism (CD) spectroscopy .

Q. How can in vitro-to-in vivo correlation (IVIVC) be established for pharmacokinetic studies?

- Methodology : Conduct parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption. Compare results with in vivo rat pharmacokinetics (plasma concentration-time profiles) using LC-MS/MS quantification. Adjust for protein binding (equilibrium dialysis) and hepatic microsomal stability to refine IVIVC models .

Q. What strategies mitigate interference from impurities during analytical quantification?

- Methodology : Employ mass-directed purification (LC-MS) to isolate the target compound from synthetic byproducts. For HPLC, optimize gradient elution to separate impurities with retention times ±0.5 minutes from the main peak. Validate method specificity via forced degradation studies (heat, light, oxidation) .

Propriétés

IUPAC Name |

N-(oxolan-2-ylmethyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c14-11(10-5-1-2-6-12-10)13-8-9-4-3-7-15-9;/h9-10,12H,1-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKYPWRZZQQKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NCC2CCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.